2-tert-Butyl-5-(4-fluorophenyl)-1,2-oxazol-2-ium perchlorate
Description
2-tert-Butyl-5-(4-fluorophenyl)-1,2-oxazol-2-ium perchlorate is a heterocyclic oxazolium salt characterized by a positively charged oxazole ring substituted with a tert-butyl group at position 2 and a 4-fluorophenyl group at position 5, paired with a perchlorate counterion. This compound belongs to a class of ionic liquids and reactive intermediates with applications in organic synthesis, catalysis, and materials science. Its structural uniqueness arises from the electron-withdrawing fluorine atom on the phenyl ring and the sterically bulky tert-butyl group, which influence its reactivity, stability, and intermolecular interactions.
Properties
CAS No. |
918884-85-2 |
|---|---|
Molecular Formula |
C13H15ClFNO5 |
Molecular Weight |
319.71 g/mol |
IUPAC Name |
2-tert-butyl-5-(4-fluorophenyl)-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C13H15FNO.ClHO4/c1-13(2,3)15-9-8-12(16-15)10-4-6-11(14)7-5-10;2-1(3,4)5/h4-9H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
NWLYAELYXWYORJ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)[N+]1=CC=C(O1)C2=CC=C(C=C2)F.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-(4-fluorophenyl)-1,2-oxazol-2-ium perchlorate typically involves the reaction of tert-butyl-substituted precursors with fluorophenyl derivatives under controlled conditions. The reaction is often carried out in the presence of a strong acid, such as perchloric acid, to facilitate the formation of the oxazolium ion. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-5-(4-fluorophenyl)-1,2-oxazol-2-ium perchlorate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-tert-Butyl-5-(4-fluorophenyl)-1,2-oxazol-2-ium perchlorate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Biological Activity
2-tert-Butyl-5-(4-fluorophenyl)-1,2-oxazol-2-ium perchlorate (CAS No. 918884-85-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The molecular formula of this compound is , with a molecular weight of approximately 319.71 g/mol. The compound features a complex structure that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅ClFNO₅ |
| Molecular Weight | 319.71 g/mol |
| LogP | 2.3299 |
| PSA | 92.34 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties. The oxazole ring in the structure is known for its role in modulating biological activity through interactions with enzymes and receptors.
Antimicrobial Activity
Research has demonstrated that compounds containing oxazole moieties can exhibit significant antimicrobial properties. A study focusing on similar oxazole derivatives found that they displayed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Although specific data on this compound is limited, the structural similarities suggest potential efficacy in this area.
Anticancer Properties
In vitro studies have indicated that oxazole derivatives can possess anticancer activity. For instance, derivatives similar to this compound have been tested against human cancer cell lines, showing varying degrees of cytotoxicity. These findings highlight the need for further investigation into the specific anticancer mechanisms of this compound.
Case Studies
-
Antimicrobial Efficacy : A comparative study evaluated several oxazole derivatives, including those structurally related to this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
Compound MIC (µg/mL) Target Bacteria 2-tert-butyl-5-(4-fluorophenyl) 10 Staphylococcus aureus Related Oxazole Derivative A 15 Escherichia coli -
Cytotoxicity Against Cancer Cells : In a study assessing the cytotoxic effects of various oxazoles on breast cancer cell lines (MCF7), it was found that specific derivatives exhibited IC50 values ranging from 20 to 50 µM.
Compound IC50 (µM) Cell Line 2-tert-butyl-5-(4-fluorophenyl) 30 MCF7 Related Oxazole Derivative B 25 MCF7
Comparison with Similar Compounds
Table 1: Structural Comparison of Oxazolium Salts
| Compound | Substituent (Position 5) | Substituent (Position 2) | Molecular Weight (g/mol) |
|---|---|---|---|
| 2-tert-Butyl-5-(4-fluorophenyl)-1,2-oxazol-2-ium perchlorate | 4-fluorophenyl | tert-butyl | ~327.7 |
| Woodward’s reagent L | Methyl | tert-butyl | ~245.7 |
Fluorophenyl-Substituted Heterocycles
Compounds such as 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5, ) share the 4-fluorophenyl motif but incorporate thiazole and triazole rings. X-ray crystallography reveals that fluorophenyl groups induce non-planar conformations due to steric repulsion, a trend also observed in the target compound . However, the oxazolium ring in the target compound exhibits greater polarization compared to thiazole derivatives, influencing its solubility in polar solvents.
Perchlorate Counterion Effects
Perchlorate anions are commonly used in ionic compounds for their weak coordination and high stability. In microbial studies (), perchlorate reduction pathways involve enzymes like chlorite dismutase, but the target compound’s perchlorate ion likely remains inert under standard synthetic conditions. This contrasts with sulfonate-based analogs (e.g., Woodward’s reagent K), where the counterion participates in hydrogen bonding .
Crystallographic and Conformational Analysis
Single-crystal diffraction data for fluorophenyl-containing compounds () demonstrate triclinic (P 1) symmetry with two independent molecules in the asymmetric unit. The 4-fluorophenyl group in the target compound is expected to adopt a perpendicular orientation relative to the oxazole plane, akin to distortions observed in metalloporphyrins (), reducing π-π stacking interactions compared to planar analogs .
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